molecular formula C15H16F6N2O4S B395930 METHYL 2-({2-[(ETHOXYCARBONYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-({2-[(ETHOXYCARBONYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B395930
M. Wt: 434.4g/mol
InChI Key: AWFAAZOCUKTNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(ETHOXYCARBONYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the Gewald reaction, which is a well-known procedure for synthesizing thiophene derivatives. The reaction starts with the condensation of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction mixture is heated and stirred, followed by recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(ETHOXYCARBONYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple functional groups, including ethoxycarbonyl and trifluoromethyl groups, makes METHYL 2-({2-[(ETHOXYCARBONYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE unique

Properties

Molecular Formula

C15H16F6N2O4S

Molecular Weight

434.4g/mol

IUPAC Name

methyl 2-[[2-(ethoxycarbonylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C15H16F6N2O4S/c1-3-27-12(25)23-13(14(16,17)18,15(19,20)21)22-10-9(11(24)26-2)7-5-4-6-8(7)28-10/h22H,3-6H2,1-2H3,(H,23,25)

InChI Key

AWFAAZOCUKTNJW-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCC2)C(=O)OC

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCC2)C(=O)OC

Origin of Product

United States

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